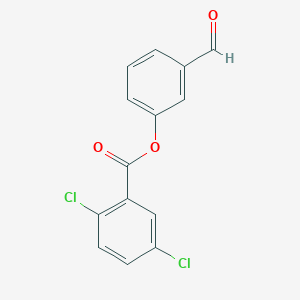
4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide, also known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPB belongs to the class of sulfonamide compounds, which have been extensively studied for their biological activities. MPB is a white crystalline powder that is soluble in organic solvents and has a melting point of 259-263°C.
Mécanisme D'action
The mechanism of action of 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in cell growth and inflammation. 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many cancer cells and is involved in tumor growth and survival. 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and inflammation, the induction of apoptosis, and the improvement of cognitive function. 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide has also been shown to have antioxidant properties and to reduce oxidative stress in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide has several advantages for lab experiments, including its high solubility in organic solvents and its ability to inhibit the activity of specific enzymes and pathways. However, 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide, including the investigation of its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Further studies are also needed to determine the optimal dosage and administration of 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide and to evaluate its safety and efficacy in humans. In addition, the development of new analogs and derivatives of 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2-phenoxyaniline in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained by filtration and recrystallization.
Applications De Recherche Scientifique
4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide has anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis. Furthermore, 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide has been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
Nom du produit |
4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C19H17NO3S |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C19H17NO3S/c1-15-11-13-17(14-12-15)24(21,22)20-18-9-5-6-10-19(18)23-16-7-3-2-4-8-16/h2-14,20H,1H3 |
Clé InChI |
ISPPZKXCELSYHG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



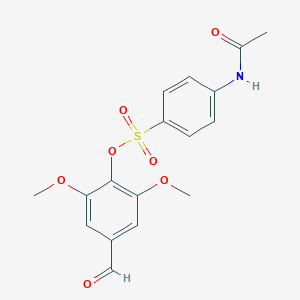
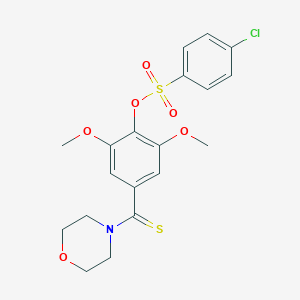
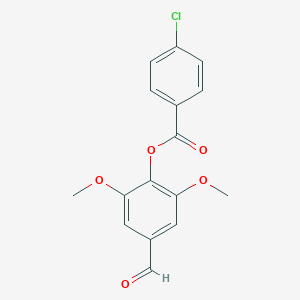
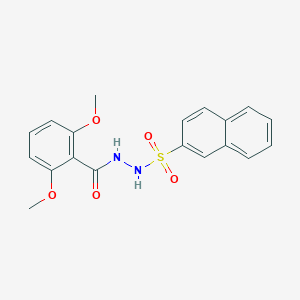
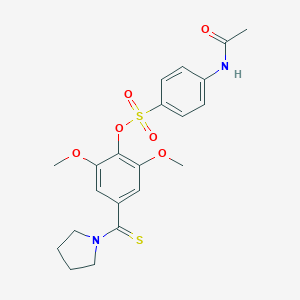
![4-[2,5-dimethyl-3-(morpholin-4-ylcarbonothioyl)-1H-pyrrol-1-yl]phenyl 4-methoxybenzenesulfonate](/img/structure/B306298.png)
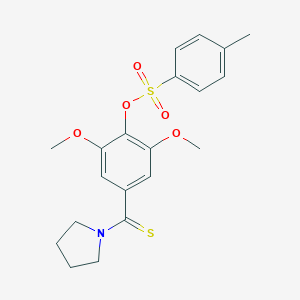
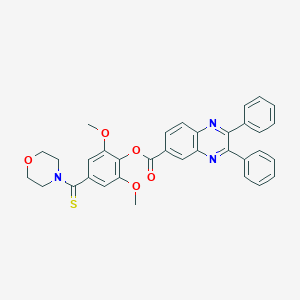
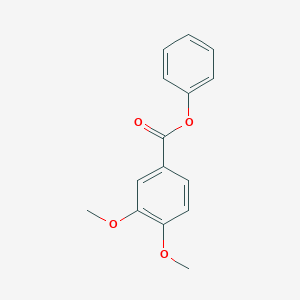
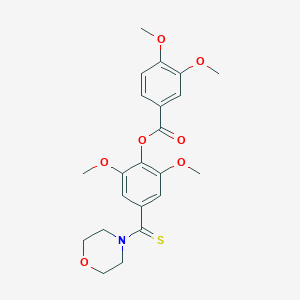

![4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 2,5-dichlorobenzoate](/img/structure/B306307.png)

